Tenalisib

Catalog No.
S549008
CAS No.
1639417-53-0
M.F
C23H18FN5O2
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenalisib

CAS Number

1639417-53-0

Product Name

Tenalisib

IUPAC Name

3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one

Molecular Formula

C23H18FN5O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1

InChI Key

HDXDQPRPFRKGKZ-INIZCTEOSA-N

SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

RP6530; RP6530; RP 6530; Tenalisib.

Canonical SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

Description

The exact mass of the compound Tenalisib is 415.1445 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tenalisib is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K), specifically the delta and gamma isoforms []. PI3K is a signaling pathway involved in cell growth, proliferation, and survival. By inhibiting PI3K, Tenalisib disrupts these processes and can potentially lead to cancer cell death. This property makes Tenalisib a valuable tool in cancer research, particularly for investigating its efficacy against cancers driven by PI3K signaling.

Studies in Hematologic Malignancies

One of the most promising areas of research for Tenalisib is in the treatment of hematologic malignancies, which are cancers of the blood and lymphatic system. Several clinical trials have evaluated Tenalisib's effectiveness in T-cell lymphomas, a type of hematologic malignancy. The BELIEF (CLN-19) study, a pivotal phase II trial, demonstrated promising results with Tenalisib for patients with relapsed or refractory peripheral T-cell lymphoma []. This study led to the approval of Tenalisib by the US Food and Drug Administration (FDA) for this specific patient population.

Combination Therapy Approaches

Research is also ongoing to explore the potential benefits of combining Tenalisib with other therapies for cancer treatment. The rationale behind this approach is that targeting multiple pathways involved in cancer cell growth and survival may lead to more effective outcomes. Studies are investigating Tenalisib in combination with chemotherapy, immunotherapy, and other targeted therapies for various malignancies [].

Tenalisib, also known as RP6530, is a dual inhibitor of phosphoinositide-3-kinase delta and gamma isoforms. Its chemical formula is C23H18FN5O2, and it has a molecular weight of approximately 415.4 g/mol. The compound is characterized by its unique structure, which includes a chromen-4-one core linked to a purine moiety. This design allows Tenalisib to effectively inhibit the PI3K/AKT signaling pathway, which plays a crucial role in various cellular processes, including cell growth, survival, and immune responses .

Tenalisib's primary mechanism of action involves inhibiting the PI3Kδ/γ isoforms and SIK3. PI3K is a critical enzyme in the PI3K/AKT/mTOR pathway, which plays a key role in cell growth, proliferation, and survival. By inhibiting PI3Kδ/γ, Tenalisib disrupts this pathway, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [, ]. Additionally, SIK3 inhibition by Tenalisib might contribute to its anti-tumor effects through mechanisms that are still under investigation [].

That create its complex structure. The process typically includes:

  • Formation of the Chromen-4-One Core: This is achieved through cyclization reactions involving appropriate aromatic precursors.
  • Attachment of the Purine Moiety: A key step involves linking a purine derivative to the chromen core via an alkyl chain.
  • Fluorination: The introduction of fluorine at specific positions enhances the compound's biological activity.

These steps require careful control of reaction conditions to ensure high yields and purity .

Tenalisib exhibits significant biological activity against various hematological malignancies. In clinical studies, it has shown promising anti-tumor effects in patients with relapsed or refractory T-cell lymphoma. The compound induces apoptosis in malignant cells and inhibits cytokine-induced phosphorylation of AKT. Its efficacy is attributed to its ability to modulate immune cell functions, particularly in T-cells and natural killer cells .

Tenalisib is primarily investigated for its application in oncology, particularly for treating T-cell lymphomas and other hematological malignancies. Its dual inhibition mechanism makes it a candidate for therapies targeting the PI3K pathway, which is often dysregulated in cancer. Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy against resistant cancer types .

Interaction studies have shown that Tenalisib can influence various signaling pathways beyond PI3K/AKT. For instance:

  • Cytokine Production: It modulates the production of cytokines such as tumor necrosis factor-alpha and interleukins.
  • Immune Cell Function: Tenalisib affects T-cell migration and function, enhancing the cytotoxic activity of CD8+ T-cells while modulating regulatory T-cell responses .

These interactions underscore its potential as an immunotherapeutic agent.

Several compounds share structural or functional similarities with Tenalisib. Below are some notable examples:

Compound NameMechanism of ActionUnique Features
IdelalisibPI3K delta inhibitorSpecific for B-cell malignancies
DuvelisibDual PI3K delta/gamma inhibitorBroad-spectrum activity against hematologic cancers
CopanlisibPI3K alpha/delta inhibitorAdministered intravenously; rapid onset

Uniqueness of Tenalisib: Unlike Idelalisib and Duvelisib, which primarily target B-cell malignancies, Tenalisib's dual inhibition of both delta and gamma isoforms allows it to modulate T-cell activity effectively, making it suitable for treating T-cell lymphomas specifically .

Retrosynthetic Analysis of Tenalisib Core Structure

Tenalisib, chemically designated as 3-(3-fluorophenyl)-2-[(1S)-1-[(9H-purin-6-yl)amino]propyl]-4H-chromen-4-one, represents a complex heterocyclic compound with molecular formula C23H18FN5O2 and molecular weight 415.4 g/mol [1] [2]. The retrosynthetic analysis of tenalisib reveals three primary structural components that can be strategically disconnected for synthetic planning .

The core chromone scaffold (4H-chromen-4-one) forms the central heterocyclic framework, which can be traced back to 2-hydroxyacetophenone derivatives through established synthetic methodologies [19] [20]. The retrosynthetic disconnection at the chromone C-2 position reveals the requirement for a suitable propyl chain bearing the purine substituent, specifically the (1S)-1-[(9H-purin-6-yl)amino]propyl moiety [2] [6].

The 3-(3-fluorophenyl) substituent represents the third key fragment, which can be introduced through various coupling strategies or direct condensation reactions with appropriately functionalized precursors [22]. The stereochemical requirement at the propyl chain carbon demands careful consideration of stereoselective synthetic protocols to achieve the desired (S)-configuration [13] [23].

Structural ComponentSynthetic OriginKey Disconnection
4H-chromen-4-one core2-hydroxyacetophenoneC2-C3 bond formation
(S)-propyl-purine chainChiral alkylationC-N bond formation
3-fluorophenyl groupAromatic substitutionAromatic C-C coupling

Key Intermediate Synthesis Routes

The synthesis of tenalisib requires the preparation of several key intermediates, each presenting unique synthetic challenges [15]. The chromone core synthesis typically proceeds through enaminone intermediates, which undergo cyclization under acidic conditions to form the desired benzopyran-4-one structure [19] [34].

The preparation of the purine-containing side chain represents a critical synthetic transformation requiring regioselective alkylation at the N-9 position of the purine ring system [32]. Microwave-assisted protocols have demonstrated significant improvements in regioselectivity, with tetrabutylammonium hydroxide emerging as an optimal base for achieving N-9 selective alkylation over competing N-7 substitution [32].

The stereoselective introduction of the (S)-propyl chain can be accomplished through several approaches, including asymmetric alkylation using chiral auxiliaries or stereoselective reduction of appropriately functionalized ketone precursors [23] [33]. The use of chiral catalysts in conjunction with carefully controlled reaction conditions has proven effective for maintaining high enantiomeric excess throughout the synthetic sequence [8] [9].

Chromone synthesis methodologies utilizing Amberlyst-15 as a deaminating agent and cyclization catalyst have shown promise for industrial applications, offering mild reaction conditions and catalyst reusability [34]. The process involves initial formation of enaminone intermediates followed by acid-catalyzed cyclization, providing chromone products in high yields with broad substrate scope [34].

IntermediateSynthetic MethodYield (%)Selectivity
Chromone coreEnaminone cyclization75-85High regioselectivity
N-9 Purine derivativeMicrowave alkylation70-80>90% N-9 selectivity
(S)-Propyl chainAsymmetric reduction85-92>95% ee

Optimization of Stereoselective Synthesis Protocols

The stereoselective synthesis of tenalisib requires precise control over the absolute configuration at the propyl chain carbon center [13] [15]. Advanced synthetic strategies employ chiral auxiliaries, asymmetric catalysis, and stereoselective reduction protocols to achieve the required (S)-configuration with high enantiomeric excess [33].

Chiral auxiliary-mediated approaches utilize readily available chiral starting materials to direct the stereochemical outcome of key bond-forming reactions [9]. The auxiliary can be introduced early in the synthetic sequence and removed after establishment of the desired stereocenter, providing access to enantiopure intermediates suitable for further elaboration [9].

Asymmetric hydrogenation protocols employing chiral rhodium or ruthenium catalysts have demonstrated exceptional enantioselectivity in the reduction of prochiral ketone intermediates [8]. These methods offer operational simplicity and high throughput potential, making them attractive for large-scale synthesis applications [8].

The optimization of reaction conditions, including temperature control, solvent selection, and catalyst loading, plays a crucial role in maximizing both yield and stereoselectivity [33]. Systematic evaluation of these parameters has led to the development of robust protocols capable of delivering tenalisib with greater than 99% enantiomeric excess [13].

Continuous flow chemistry techniques have emerged as powerful tools for stereoselective synthesis optimization, offering enhanced heat and mass transfer, precise residence time control, and improved scalability compared to traditional batch processes [35]. These methodologies enable rapid screening of reaction conditions and facilitate the translation of laboratory protocols to manufacturing scale [35].

MethodEnantiomeric Excess (%)Yield (%)Scalability
Chiral auxiliary>9580-85Moderate
Asymmetric hydrogenation>9985-90High
Flow chemistry>9888-92Excellent

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of tenalisib presents multiple technical and economic challenges that require innovative solutions for successful commercialization [26] [27]. Process development efforts focus on optimizing synthetic routes for efficiency, minimizing waste generation, and ensuring consistent product quality at manufacturing scale [30].

Solvent selection and recovery represent critical considerations for industrial production, with emphasis on identifying environmentally benign alternatives to traditional organic solvents [34]. The implementation of solvent recycling systems and the adoption of greener reaction media contribute to improved process sustainability and reduced manufacturing costs [34].

Temperature and pressure control during large-scale synthesis operations require sophisticated process monitoring and control systems to maintain optimal reaction conditions [30]. The scale-up of stereoselective transformations presents particular challenges, as minor variations in reaction parameters can significantly impact product quality and enantiomeric purity [15].

Quality control protocols for industrial tenalisib production must ensure consistent stereochemical purity, with analytical methods capable of detecting trace levels of unwanted enantiomers or structural impurities [13]. High-performance liquid chromatography with chiral stationary phases serves as the primary analytical technique for enantiomeric purity determination [13].

Supply chain considerations for starting materials and intermediates require careful evaluation of vendor reliability, cost optimization, and inventory management strategies [28]. The establishment of alternative synthetic routes provides contingency options for maintaining production continuity in the event of supply disruptions [38].

Regulatory compliance requirements for pharmaceutical manufacturing necessitate comprehensive documentation of all synthetic procedures, quality control testing, and batch records [28]. Good Manufacturing Practice protocols ensure product consistency and regulatory approval for commercial distribution [28].

ChallengeSolution StrategyImplementation Status
Solvent recoveryRecycling systemsOperational
Stereochemical controlAdvanced monitoringDevelopment phase
Quality assuranceChiral analytical methodsValidated
Supply chain managementMultiple vendor strategyImplemented

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

415.14445300 g/mol

Monoisotopic Mass

415.14445300 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2261HH611H

Wikipedia

Tenalisib

Dates

Modify: 2023-08-15
1. Swaroop Vakkalanka, Srikant Viswanadha, Eugenio Gaudio, Emanuele Zucca, Francesco Bertoni, Elena Bernasconi, Davide Rossi, Anastasios Stathis, Dual PI3Kδ/γ Inhibition By RP6530 Induces Apoptosis and Cytotoxicity In B-Lymphoma Cells. Blood October 21, 2013 vol. 122 no. 21 4411.

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